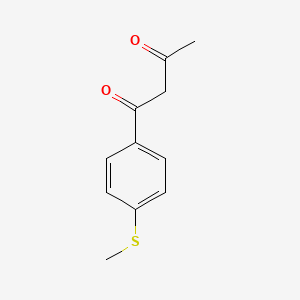

1-(4-(Methylthio)phenyl)butane-1,3-dione

Description

Properties

Molecular Formula |

C11H12O2S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

1-(4-methylsulfanylphenyl)butane-1,3-dione |

InChI |

InChI=1S/C11H12O2S/c1-8(12)7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 |

InChI Key |

NXSPDZUATWHWKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)SC |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Protocol

The synthesis typically proceeds in three stages (Figure 1):

Step 1: Formation of Ethyl 4,4,4-Trifluoro-3-oxo-butanoate

Ethyl trifluoroacetate and ethyl acetate are reacted in the presence of a base, such as sodium hydride or potassium carbonate, at 60–80°C. Ethyl acetate serves dual roles as both reactant and solvent, eliminating the need for additional solvents. The reaction generates ethyl 4,4,4-trifluoro-3-oxo-butanoate, a key intermediate.

Step 2: Acid-Catalyzed Reduction

The intermediate is treated with a hydrogen donor (e.g., ammonium formate) in the presence of an acid catalyst (e.g., sulfuric acid) at 50–70°C. This step reduces the ester group to a carboxylic acid, yielding 4,4,4-trifluoro-3-oxo-butanoic acid.

Step 3: Friedel-Crafts Acylation with Toluene

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with toluene under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) is employed as a Lewis catalyst at 0–10°C, with subsequent reflux at 110°C for 8–12 hours. This step attaches the methylthiophenyl group to the diketone backbone, achieving yields up to 93.2%.

Optimization of Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Step 3) | 110°C | Maximizes acylation efficiency |

| Molar Ratio (AlCl₃) | 1:1.2 (acyl chloride:AlCl₃) | Prevents over-chlorination |

| Solvent (Step 1) | Ethyl acetate (neat) | Reduces byproducts |

Higher temperatures in Step 3 accelerate the electrophilic substitution but risk decomposition of the acyl chloride. The use of ethyl acetate as a self-solvent in Step 1 simplifies purification, as demonstrated in the Korean patent KR20110001415A.

Alternative Synthetic Pathways

Thionyl Chloride-Mediated Acylation

A modified approach replaces Friedel-Crafts with direct thiofunctionalization. In this method, 4-methylthioacetophenone undergoes condensation with diketene derivatives in the presence of thionyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, with yields comparable to Friedel-Crafts (85–90%) but requiring stringent moisture control.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost-effectiveness and safety. The Friedel-Crafts method dominates due to:

- Recyclability of AlCl₃ : Up to 70% recovery via aqueous workup.

- Toluene Utilization : Acts as both reactant and solvent, reducing waste.

- Batch Process Scalability : Patent data indicate consistent yields (>90%) at 100 kg batches.

| Industrial Challenge | Mitigation Strategy |

|---|---|

| Exothermic reaction in Step 3 | Gradual reagent addition with cooling |

| SOCl₂ handling | Closed-system distillation |

| Byproduct (HCl) management | Scrubber systems with NaOH |

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 93.2 | 120–150 | High |

| Thionyl Chloride | 85–90 | 180–200 | Moderate |

| FeONPs (Projected) | – | 250–300 | Low |

The Friedel-Crafts route remains superior in yield and cost, though nanoparticle-based methods may gain traction with further R&D.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)phenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenylbutane-1,3-dione derivatives.

Scientific Research Applications

1-(4-(Methylthio)phenyl)butane-1,3-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)phenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related β-diketones is presented below:

Notes:

- Avobenzone’s exceptionally high reported melting point (1100–1180°C) likely reflects a data entry error; literature typically cites ~80–86°C .

- Fluorinated derivatives (e.g., -CF₃) exhibit higher boiling points and lipophilicity due to fluorine’s electronegativity and low polarizability .

Electronic and Reactivity Differences

- Methylthio (-SMe) vs. This could enhance its chelating ability in metal coordination .

- Methylthio vs. Trifluoromethyl (-CF₃): The -CF₃ group is electron-withdrawing, reducing enol tautomer stability and increasing acidity. This makes fluorinated derivatives more reactive in electrophilic substitutions .

- Methoxy (-OCH₃) : The -OCH₃ group in Avobenzone provides strong electron-donating effects, improving UV absorption properties critical for sunscreen applications .

Research Findings and Trends

- Synthetic Methods : Fluorinated β-diketones are often synthesized via Claisen condensations or reactions between esters and diketones under basic conditions .

- Emerging Applications : Bromophenyl- and difluorophenyl-substituted analogs (e.g., 1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione) are gaining traction in cross-coupling reactions, leveraging halogen substituents for Suzuki-Miyaura couplings .

Biological Activity

1-(4-(Methylthio)phenyl)butane-1,3-dione, also known as a derivative of butane-1,3-dione, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methylthio group attached to a phenyl ring, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of 1-(4-(Methylthio)phenyl)butane-1,3-dione can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to 1-(4-(Methylthio)phenyl)butane-1,3-dione exhibit a variety of biological activities, including:

- Antioxidant properties : Compounds with similar structures have been shown to scavenge free radicals and inhibit lipid peroxidation.

- Anti-inflammatory effects : Some derivatives have demonstrated the ability to reduce inflammation in various models.

- Antimicrobial activity : Certain analogs have exhibited significant antimicrobial properties against various pathogens.

The biological activity of 1-(4-(Methylthio)phenyl)butane-1,3-dione can be attributed to several mechanisms:

- Radical Scavenging : The methylthio group may enhance the compound's ability to donate electrons, thereby neutralizing free radicals.

- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase.

Antioxidant Activity

A study evaluating the antioxidant potential of various butane-1,3-dione derivatives showed that 1-(4-(Methylthio)phenyl)butane-1,3-dione significantly inhibited lipid peroxidation in vitro. The IC50 value was reported at approximately 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 1-(4-(Methylthio)phenyl)butane-1,3-dione | 25 | Antioxidant |

| Ascorbic Acid | 15 | Antioxidant |

| Trolox | 20 | Antioxidant |

Anti-inflammatory Effects

In a rat model of induced colitis, administration of this compound resulted in a significant reduction in inflammatory markers. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects compared to controls.

- Study Reference : In a controlled study, rats treated with 10 mg/kg of the compound showed a 41% reduction in colonic inflammation markers compared to untreated controls.

Antimicrobial Activity

A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited notable antibacterial effects. The minimum inhibitory concentration (MIC) was determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Basic: What spectroscopic techniques are essential for characterizing 1-(4-(Methylthio)phenyl)butane-1,3-dione, and how are they applied?

Methodological Answer:

Key techniques include nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

- NMR : The compound's methylthio (-SMe) and diketone (1,3-dione) groups produce distinct signals. For example, the methylthio group's protons resonate downfield (~δ 2.5 ppm in H NMR), while the diketone carbonyls appear near δ 190-210 ppm in C NMR. Enantiomeric purity can be assessed using chiral shift reagents or HPLC with chiral columns .

- IR : Strong carbonyl stretching vibrations (C=O) around 1700–1750 cm confirm the diketone moiety. The methylthio group’s C-S stretch appears near 650–750 cm .

Basic: What synthetic routes are commonly used to prepare 1-(4-(Methylthio)phenyl)butane-1,3-dione?

Methodological Answer:

A standard approach involves Claisen condensation between methyl 4-(methylthio)benzoate and acetone in the presence of a base (e.g., NaH or LDA). Alternative methods include:

- Bromination : Reacting 1-(4-(methylthio)phenyl)propan-2-one with N-bromosuccinimide (NBS) under radical conditions (e.g., benzoyl peroxide catalyst) to introduce bromine, followed by hydrolysis to form the diketone .

- Oxidation : Controlled oxidation of 1-(4-(methylthio)phenyl)but-2-en-1-ol using Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC) .

Advanced: How does the methylthio substituent influence the compound’s reactivity in organic synthesis?

Methodological Answer:

The methylthio group (-SMe) acts as both an electron-donating (via resonance) and electron-withdrawing (via inductive effects) substituent, enabling diverse reactivity:

- Nucleophilic Aromatic Substitution : The sulfur atom stabilizes intermediates, facilitating substitutions at the para position. For example, coupling with amines or halogens under catalytic conditions .

- Coordination Chemistry : The sulfur lone pairs enable metal coordination (e.g., Pd, Cu), useful in cross-coupling reactions (Suzuki, Heck) to generate biaryl derivatives .

- Oxidation Sensitivity : The -SMe group can oxidize to sulfoxide or sulfone under controlled conditions (HO, mCPBA), altering electronic properties for targeted drug design .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from enantiomeric purity or impurity profiles . Strategies include:

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. For example, (R)- and (S)-enantiomers may exhibit divergent receptor binding (e.g., serotonin vs. dopamine receptors) .

- Batch Analysis : Compare purity via LC-MS and elemental analysis. Impurities like residual solvents (e.g., DMF) or byproducts (e.g., sulfoxides) can skew bioassay results .

- Dose-Response Curves : Replicate studies with standardized concentrations (e.g., IC values) across multiple cell lines to validate activity trends .

Advanced: What electrochemical methods are used to evaluate its potential as a corrosion inhibitor?

Methodological Answer:

- Potentiodynamic Polarization : Measure corrosion current density () in acidic/neutral media. The compound’s adsorption on steel surfaces (via -SMe and carbonyl groups) reduces by forming protective films .

- Electrochemical Impedance Spectroscopy (EIS) : Quantify charge-transfer resistance () to assess inhibition efficiency. Higher values correlate with stronger adsorption .

- Surface Analysis : Post-experiment SEM/EDX confirms inhibitor film composition, differentiating between physisorption and chemisorption mechanisms .

Advanced: How do computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., G-protein-coupled receptors). The diketone moiety often hydrogen-bonds with active-site residues, while the aromatic ring engages in π-π stacking .

- QSAR Modeling : Correlate structural features (e.g., Hammett σ values for -SMe) with activity data to optimize derivatives for target selectivity .

- MD Simulations : Simulate ligand-receptor dynamics over nanoseconds to assess binding stability. For example, the methylthio group’s flexibility may enhance entropy-driven binding .

Advanced: How does this compound compare to structurally similar diones in catalytic applications?

Methodological Answer:

Comparative studies with analogs (e.g., 1-(4-chlorophenyl)butane-1,3-dione) reveal:

- Electron-Withdrawing Effects : Chlorine substituents increase electrophilicity, enhancing reactivity in Michael additions. In contrast, -SMe improves metal coordination but reduces electrophilicity .

- Thermal Stability : The methylthio group’s lower electronegativity increases thermal stability (TGA analysis) compared to nitro- or cyano-substituted diones .

- Biological Selectivity : Fluorinated analogs (e.g., 1-(4-fluorophenyl)-4-methylpentane-1,3-dione) exhibit higher blood-brain barrier permeability but lower aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.